1-azido-2-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
1-azido-2-fluoro-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4N3 It is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to a benzene ring
Preparation Methods
The synthesis of 1-azido-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Chemical Reactions Analysis
1-azido-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
1-azido-2-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-2-fluoro-4-(trifluoromethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of new chemical bonds and structures. These transformations often involve the generation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
1-azido-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-fluorobenzene: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1-Azido-4-trifluoromethyl-benzene: This compound lacks the fluoro group, which also affects its chemical behavior.
1-Azido-2-fluoro-4-chlorobenzene: The presence of a chlorine atom instead of a trifluoromethyl group results in different reactivity and applications.
Properties
Molecular Formula |
C7H3F4N3 |
---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
1-azido-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
InChI Key |
MWEAGOMWMNQMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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